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molecular formula C11H8Cl2N2 B8525817 3-(2,6-Dichlorophenyl)glutaronitrile

3-(2,6-Dichlorophenyl)glutaronitrile

Cat. No. B8525817
M. Wt: 239.10 g/mol
InChI Key: VMPFZDLTJUWEPD-UHFFFAOYSA-N
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Patent
US04261995

Procedure details

Twelve and three-tenths (12.3) of 3-(2,6-dichlorophenyl)glutaronitrile, prepared according to Preparation A, Part 1, is dissolved in a mixture of 70 ml of concentrated sulfuric acid and 3 ml of water. This solution is allowed to stand for 2 days at room temperature and then poured over crushed ice and is neutralized with ammonium hydroxide. The solid precipitate is collected, washed with water and dried under vacuum to give 13.8 g of 3-(2,6-dichlorophenyl)glutaramide, mp 221°-225°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[CH:9]([CH2:13][C:14]#[N:15])[CH2:10][C:11]#N.[OH-:16].[NH4+:17].S(=O)(=O)(O)[OH:19]>O>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[CH:9]([CH2:13][C:14]([NH2:15])=[O:19])[CH2:10][C:11]([NH2:17])=[O:16] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=CC=C1)Cl)C(CC#N)CC#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Three
Name
Quantity
70 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
3 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
according to Preparation A, Part 1
ADDITION
Type
ADDITION
Details
poured
CUSTOM
Type
CUSTOM
Details
over crushed ice
CUSTOM
Type
CUSTOM
Details
The solid precipitate is collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)Cl)C(CC(=O)N)CC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 13.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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